2-Chloro-5-(pentafluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(pentafluorobenzoyl)pyridine is an organic compound with the molecular formula C12H3ClF5NO and a molecular weight of 307.6 g/mol . This compound is characterized by the presence of a chloro group at the second position and a pentafluorobenzoyl group at the fifth position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Chloro-5-(pentafluorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with pentafluorobenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-Chloro-5-(pentafluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(pentafluorobenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and pentafluorobenzoyl groups play a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-5-(pentafluorobenzoyl)pyridine can be compared with other similar compounds such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a pentafluorobenzoyl group.
2-Chloro-5-(difluoromethyl)pyridine: This compound has a difluoromethyl group instead of a pentafluorobenzoyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentafluorobenzoyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3ClF5NO/c13-5-2-1-4(3-19-5)12(20)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGJLRNTAAFHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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